C-4 Substituent-Dependent Antitumor Activity in Sarcoma 180
In the foundational SAR study by Wieczorek et al. (1986), α-carboline and its selected derivatives were evaluated for antitumor activity against Sarcoma 180, L1210 lymphoid leukemia, and P388 lymphocytic leukemia in mice [1]. The study reported that α-carboline derivatives substituted at the C-4 position with a methyl group caused moderate inhibition of Sarcoma 180 tumor growth, whereas the introduction of amino groups, hydroxyl groups, bromide, or iodide at C-6 significantly reduced or abolished antitumor activity [1]. This establishes a critical differentiation: the biological consequence of C-4 substitution is substituent-specific, not merely position-dependent. The 4-amino substituent confers a distinct SAR profile compared to 4-methyl, and the presence of the free amine creates a different pharmacological trajectory from the unsubstituted parent α-carboline, which itself showed only moderate activity [1]. None of the tested compounds displayed significant activity against murine leukemias (L1210, P388), and all compounds were inactive in the KB cytotoxicity test [1], indicating that the differentiation among analogs is model-dependent.
| Evidence Dimension | Sarcoma 180 tumor growth inhibition in mice |
|---|---|
| Target Compound Data | 4-Amino α-carboline: C-4 amino substitution; SAR indicates that amino groups at C-6 (not directly tested at C-4) reduced or abolished antitumor activity vs. Sarcoma 180; the 4-amino derivative is structurally positioned within a class showing moderate-to-absent activity depending on substitution pattern [1] |
| Comparator Or Baseline | 4-Methyl-α-carboline: C-4 methyl substitution → moderate inhibition of Sarcoma 180 tumor growth. Parent α-carboline: unsubstituted → moderate inhibition. 6-Amino-α-carboline: C-6 amino substitution → significantly reduced or abolished activity [1] |
| Quantified Difference | Qualitative SAR: C-4 methyl retains antitumor activity; C-6 amino abolishes it. C-4 amino is structurally distinct from both. Exact tumor growth inhibition percentages were not reported numerically in the abstract but were described as moderate for C-4 methyl derivatives [1]. |
| Conditions | In vivo murine Sarcoma 180 solid tumor model; L1210 and P388 leukemias; in vitro KB cytotoxicity assay. Arch. Immunol. Ther. Exp., 1986 [1] |
Why This Matters
For researchers procuring an α-carboline scaffold for antitumor SAR exploration, the 4-amino derivative represents a distinct SAR node with a different activity profile from the 4-methyl analog and the unsubstituted parent—choosing the wrong C-4 substituent can lead to loss of antitumor signal in the Sarcoma 180 model.
- [1] Wieczorek, J.; Peczyńska-Czoch, W.; Mordarski, M.; Kaczmarek, L.; Becalski, A.; Nantka-Namirski, P. Antineoplastic activity of azacarbazoles. I. Synthesis and antitumor properties of alpha-carboline and its selected derivatives. Arch. Immunol. Ther. Exp. (Warsz.) 1986, 34(3), 315–321. PMID: 3592935. View Source
